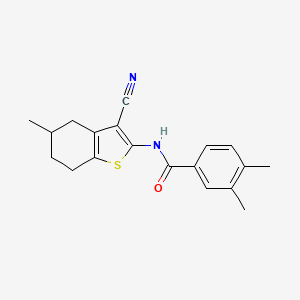
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide
The compound this compound has been synthesized through various reactions involving regioselective attack and cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents . The compound has been used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . The simplicity of the synthetic procedures, high yield production, and the diversity of the reactive sites in the produced systems play a valuable role for further heterocyclic transformations and further biological investigations .
Synthesis Analysis
The synthesis of this compound involved regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents, leading to the diversity of the synthesized products . The reaction pathways included dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions .
Molecular Structure Analysis
The structure of this compound has been confirmed by IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction method . The X-ray diffraction analysis revealed that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar .
Chemical Reactions Analysis
The compound has been used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings through various chemical reactions involving regioselective attack and cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents .
Physical and Chemical Properties Analysis
The compound this compound has been synthesized through a one-pot reaction under mild reaction conditions, resulting in high yield production and diverse reactive sites in the produced systems .
Relevant Case Studies
The antitumor activities of the synthesized products were studied and evaluated, revealing high inhibitory effects when screened in vitro for their antiproliferative activity against three human cancer cell lines, namely, breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) .
Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide
Facile Synthesis and Crystal Structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Bioassay Studies as Cyclooxygenase-2 Inhibitor
Research involving the synthesis of complex compounds, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, has been aimed at discovering potential inhibitors for enzymes like cyclooxygenase-2 (COX-2). These compounds are studied for their structural characteristics and interaction with biological targets through molecular docking studies, offering insights into their potential as therapeutic agents. For instance, the mentioned compound was synthesized and analyzed through X-ray crystallography to understand its interaction within the active site of the COX-2 enzyme, comparing its inhibitory potential with known drugs like celecoxib. Despite its focus on a different compound, this research highlights the broader scientific interest in designing and evaluating molecules that can selectively interact with biological targets for potential therapeutic benefits (Al-Hourani et al., 2016).
Exploration of Synthetic Opioids for Favorable Side-Effect Profiles
The ongoing search for synthetic opioids as alternatives to traditional opium-based derivatives is a significant area of pharmaceutical research. This effort aims to identify compounds with improved side-effect profiles, including reduced dependence and abuse potential. Scientific literature provides a rich source of information on these research endeavors, detailing the discovery and evaluation of novel compounds. Notably, compounds like U-47700 have emerged as substances of interest due to their potential to offer morphine-like analgesic properties with distinct pharmacological profiles. Although initially not intended for clinical use, such compounds' synthesis and biological evaluation underscore the quest for safer, more effective pain management solutions (Elliott et al., 2016).
Synthesis and Cyclization Reactions for Heterocyclic Compounds
The synthesis and reaction behavior of heterocyclic compounds, including those related to benzothiophenes and pyrazoles, constitute another area of interest. These compounds are investigated for various applications, including their potential as cyclooxygenase inhibitors or in other therapeutic roles. For example, the reactions of N,N-dimethylbenzamide diethylmercaptole with active methylene compounds and amines have been studied to generate α-dimethylaminobenzylidene derivatives and other heterocyclic structures. Such research efforts contribute to the broader understanding of chemical reactions that can produce novel compounds with potential therapeutic or industrial applications (Mukaiyama & Yamaguchi, 1966).
Development of Novel Synthetic Opioids and Their Market Impact
The chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists have been thoroughly reviewed, highlighting the emergence of substances like U-47700 on the illicit drug market. This research underscores the importance of international early warning systems in tracking new psychoactive substances (NPS) and the necessity for preemptive research on potential future compounds. By analyzing the structural modifications and market prevalence of these substances, researchers aim to better understand their impact on public health and to develop strategies for early detection and risk assessment (Sharma et al., 2018).
Eigenschaften
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-11-4-7-17-15(8-11)16(10-20)19(23-17)21-18(22)14-6-5-12(2)13(3)9-14/h5-6,9,11H,4,7-8H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTWRQFWMYDSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine](/img/structure/B3013012.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3013013.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3013014.png)

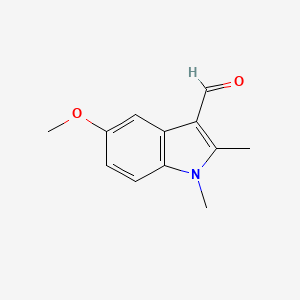
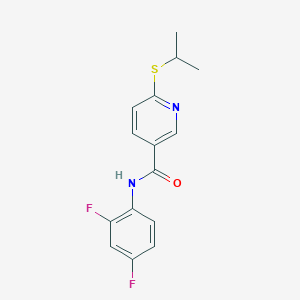
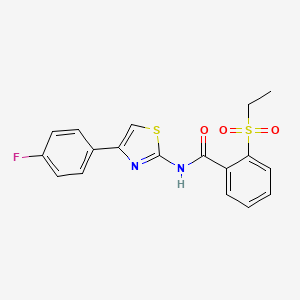
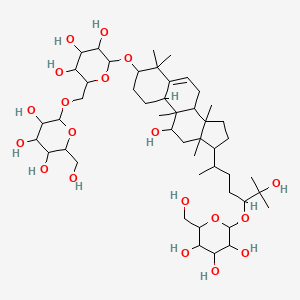
![N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3013026.png)
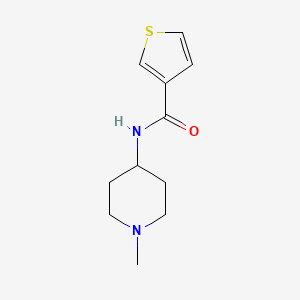
![Thiomorpholin-4-yl-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3013028.png)

![N-(4-isopropylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3013033.png)
